molecular formula C8H8O2 B090815 6,7-Dihydro-4(5H)-benzofuranone CAS No. 16806-93-2

6,7-Dihydro-4(5H)-benzofuranone

Cat. No. B090815
Key on ui cas rn: 16806-93-2
M. Wt: 136.15 g/mol
InChI Key: DXWQOYPYNPSVRL-UHFFFAOYSA-N
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Patent
US04558143

Procedure details

To a mixture of 1.12 g (10 mmoles) of 1,3-cyclohexanedione and 8 ml of water was added 1.38 g (10 mmoles) of potassium carbonate, and then 2 ml of 40% aqueous solution of chloroacetaldehyde was added thereto. The resulting mixture was stirred at a room temperature for 45 hours. The reaction mixture was maintained at a pH of from 7.75 to 9.50 throughout the reaction. After completing the reaction, the obtained reaction mixture was treated and analyzed in the same manner as in Example 1. It was proved from the results of the analysis that 4-oxo-4,5,6,7-tetrahydrobenzofuran was produced in a 68% yield.
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[CH2:6][CH2:5][CH2:4][C:3](=[O:7])[CH2:2]1.C(=O)([O-])[O-].[K+].[K+].Cl[CH2:16][CH:17]=O>O>[O:7]=[C:3]1[C:2]2[CH:16]=[CH:17][O:8][C:1]=2[CH2:6][CH2:5][CH2:4]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.12 g
Type
reactant
Smiles
C1(CC(CCC1)=O)=O
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.38 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at a room temperature for 45 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was maintained at a pH of from 7.75 to 9.50 throughout the reaction
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
the obtained reaction mixture
ADDITION
Type
ADDITION
Details
was treated

Outcomes

Product
Details
Reaction Time
45 h
Name
Type
product
Smiles
O=C1CCCC2=C1C=CO2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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